(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one, also known as ABT-418, is a compound that belongs to the class of cholinergic agonists. It has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes. This compound has been shown to improve memory and attention in animal models and human clinical trials.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and attention in animal models and human clinical trials. It acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one has been extensively studied in animal models and human clinical trials for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. However, its use in lab experiments may be limited by its high cost and potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one. One direction is to further investigate its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosage and administration of this compound in lab experiments. Finally, the development of more cost-effective and less toxic methods for synthesizing this compound may lead to increased availability for research purposes.
Métodos De Síntesis
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one can be synthesized via a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-1,3-benzothiazole. This intermediate is then reacted with 2-bromoacryloyl chloride to form (E)-3-(2-bromoacryloyl)-2-ethylthio-1,3-benzothiazole. Finally, the addition of azetidine to this intermediate leads to the formation of this compound.
Aplicaciones Científicas De Investigación
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. It has been shown to improve memory and attention in animal models and human clinical trials. This compound acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory.
Propiedades
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(15-8-3-9-15)7-6-12-14-10-4-1-2-5-11(10)17-12/h1-2,4-7H,3,8-9H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYMFNBFACVGNF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C=CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.